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Introduction
Neuroinflammation is a critical component in the pathogenesis and progression of numerous

neurodegenerative diseases. The activation of glial cells, the brain's resident immune cells, and

the subsequent release of pro-inflammatory mediators can lead to neuronal damage and

cognitive decline. Fosgonimeton (ATH-1017) is an investigational small molecule designed to

positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system

with known neurotrophic and neuroprotective functions. This technical guide provides an in-

depth overview of the current preclinical and clinical evidence supporting the role of

fosgonimeton in mitigating neuroinflammation.

Mechanism of Action: The HGF/MET Signaling
Pathway
Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM (previously ATH-

1001), which can cross the blood-brain barrier.[1] Fosgo-AM enhances the activity of the

HGF/MET signaling system.[1] The binding of HGF to its receptor, MET, a receptor tyrosine

kinase, triggers a cascade of intracellular signaling events.[2] This activation leads to the

downstream signaling of pathways, including the PI3K/Akt and MAPK/ERK pathways.[2] These

pathways are crucial for promoting neuronal survival, synaptogenesis, and plasticity, and

importantly, they are also implicated in the modulation of inflammatory responses.[1][2]
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Fosgonimeton's positive modulation of the HGF/MET signaling cascade.

Preclinical Evidence of Anti-Neuroinflammatory
Effects
Fosgonimeton has demonstrated anti-inflammatory properties in a range of preclinical models,

both in vitro and in vivo.

In Vitro Studies
1. Microglia Modulation:

In studies using the BV2 microglial cell line, fosgonimeton's active metabolite, fosgo-AM, has

been shown to inhibit the expression of pro-inflammatory mediators following stimulation with

lipopolysaccharide (LPS), a potent inflammatory agent.[2][3] Furthermore, fosgo-AM reduced

mitochondrial dysfunction and decreased oxidative stress in these activated microglia.[2][3]

2. Macrophage and Cytokine Modulation:

In a human monocytic cell line (THP-1) differentiated into macrophages, pretreatment with

fosgo-AM significantly decreased the release of pro-inflammatory cytokines, including IL-1β,

TNF-α, and IL-6, after an LPS challenge.[4]
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In Vitro Model Treatment Key Findings Reference

BV2 Microglia (LPS-

stimulated)
Fosgo-AM

Inhibited expression of

pro-inflammatory

mediators; Reduced

mitochondrial

dysfunction and

oxidative stress.

[2][3]

THP-1 Differentiated

Macrophages (LPS-

stimulated)

Fosgo-AM

Significantly

decreased release of

IL-1β, TNF-α, and IL-

6.

[4]

Primary Cortical

Neurons (LPS-

induced cytotoxicity)

Fosgo-AM (1-1000

nM)

Significantly improved

neuronal viability.
[4]

3. Neuroprotection against Inflammatory Insults:

Fosgo-AM has been shown to protect primary cortical neurons from cytotoxicity induced by

LPS.[4] This neuroprotective effect is crucial as it demonstrates the potential of fosgonimeton to

not only suppress the inflammatory response but also to shield neurons from its damaging

consequences.

In Vivo Studies
1. LPS-Induced Neuroinflammation Model:

In a mouse model of neuroinflammation induced by a single intraperitoneal injection of LPS,

daily treatment with fosgonimeton for 14 days significantly prevented cognitive deficits as

assessed by the T-maze spontaneous alternation task.[5]
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Experimental workflow for the LPS-induced neuroinflammation mouse model.
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In Vivo Model Treatment Dose Key Findings Reference

LPS-Induced

Neuroinflammati

on (Mouse)

Fosgonimeton 0.25 mg/kg

61.8% recovery

in T-maze

performance.

[4]

0.5 mg/kg

79.4% recovery

in T-maze

performance.

[4]

1.0 mg/kg

64.7% recovery

in T-maze

performance.

[4]

1.25 mg/kg

64.7% recovery

in T-maze

performance.

[4]

Amyloid-β Model

(Mouse)
Fosgonimeton Not Specified

Improved

cognitive

performance;

Reduced

hippocampal

neuron loss.

[3]

2. Amyloid-β Models:

In mouse models where amyloid-β (Aβ) was used to induce pathology, fosgonimeton treatment

led to improved cognitive performance and a reduction in the loss of hippocampal neurons.[3]

While not a direct model of neuroinflammation, Aβ is known to trigger a significant inflammatory

response in the brain, suggesting that fosgonimeton's benefits in these models may be, in part,

due to its anti-inflammatory effects.

Clinical Evidence
The Phase 2/3 LIFT-AD clinical trial of fosgonimeton in patients with mild-to-moderate

Alzheimer's disease provided an opportunity to assess the impact of the drug on biomarkers of

neuroinflammation in humans.[6]
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Biomarker Data:

Topline results from the LIFT-AD trial reported "consistent directional improvements" in plasma

biomarkers of inflammation, specifically Glial Fibrillary Acidic Protein (GFAP), favoring the

fosgonimeton-treated group over the placebo group after 26 weeks.[7] GFAP is a marker of

astrogliosis, a hallmark of neuroinflammation. While the specific quantitative data from this trial

has not been publicly detailed, these findings suggest a potential translation of the preclinical

anti-inflammatory effects to human subjects.

Clinical Trial Biomarker Finding Reference

LIFT-AD (Phase 2/3)
Glial Fibrillary Acidic

Protein (GFAP)

Directional

improvements

favoring

fosgonimeton.

[7]

Detailed Experimental Protocols
1. In Vitro LPS-Induced Pro-inflammatory Cytokine Release Assay (THP-1 Differentiated

Macrophages):

Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into

macrophages.

Pre-treatment: Differentiated macrophages are pre-treated for 20 minutes with various

concentrations of fosgo-AM (0.01 pM to 1 µM) or vehicle.

LPS Challenge: Cells are then challenged with LPS to induce an inflammatory response.

Cytokine Measurement: After a specified incubation period, the cell culture supernatant is

collected. The levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) are quantified using

Enzyme-Linked Immunosorbent Assay (ELISA).

Data Analysis: Cytokine levels in the fosgo-AM-treated groups are compared to the vehicle-

treated, LPS-challenged group.

2. In Vivo LPS-Induced Cognitive Impairment Assay (Mouse):
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Animal Model: Four- to five-week-old male CD-1 mice are used.

Induction of Neuroinflammation: A single intraperitoneal (I.P.) injection of LPS (0.25 mg/kg) is

administered on day 1.

Treatment: Following the LPS injection, mice receive daily treatment for 14 days with either

fosgonimeton (subcutaneous injections at doses of 0.125, 0.25, 0.5, 1, or 1.25 mg/kg),

vehicle, or a positive control (memantine, 0.1 mg/kg, I.P.).

Behavioral Testing: One hour after the final treatment on day 14, cognitive function is

assessed using the T-maze spontaneous alternation test. This test measures spatial working

memory.

Data Analysis: The percentage of spontaneous alternations is calculated for each group and

compared to assess the effects of fosgonimeton on LPS-induced cognitive impairment.

Conclusion
Fosgonimeton, through its positive modulation of the HGF/MET signaling pathway, has

demonstrated a consistent and multifaceted role in mitigating neuroinflammation in a variety of

preclinical models. The evidence points to its ability to directly suppress the production of pro-

inflammatory cytokines, modulate the activity of microglia, and protect neurons from

inflammatory-mediated damage. The "directional improvements" in the neuroinflammation

biomarker GFAP observed in the LIFT-AD clinical trial provide preliminary support for the

translation of these effects to humans. For researchers and drug development professionals,

fosgonimeton represents a promising therapeutic candidate with a novel mechanism of action

that addresses a key pathological driver in many neurodegenerative diseases.
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Logical relationships of fosgonimeton's anti-neuroinflammatory effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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